(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
Properties
IUPAC Name |
[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-22(18,19)21-11-4-5-12-13(8-11)20-14(15(12)17)7-10-3-2-6-16-9-10/h2-9H,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKNMZYPHNWTQ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step organic reactionsThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and reduce the production cost. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Key Differences :
- Substituent : The benzylidene group is substituted with a 2,4,5-trimethoxyphenyl ring instead of pyridin-3-yl. Methoxy groups confer electron-donating effects, increasing lipophilicity compared to the pyridine’s electron-withdrawing nature.
- Physicochemical Properties :
Implications :
The trimethoxyphenyl substituent may enhance membrane permeability but reduce solubility. The Z configuration could sterically hinder binding to flat enzymatic pockets compared to the E isomer.
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
Key Differences :
- Core Structure : Benzothiazolone replaces benzofuran, introducing a sulfur atom and ketone group. This alters electronic properties (e.g., increased hydrogen-bond acceptor capacity).
- Substituent : A thiophene-2-yl group replaces pyridin-3-yl. Thiophene’s lower basicity and reduced hydrogen-bonding capacity compared to pyridine may weaken interactions with polar targets.
Implications :
Benzothiazolone’s sulfur atom might improve metabolic stability but reduce aromatic π-π stacking. Thiophene’s hydrophobicity could enhance blood-brain barrier penetration but limit aqueous solubility.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Structural-Activity Relationships :
- Pyridine vs. Trimethoxyphenyl: Pyridine’s nitrogen enables hydrogen bonding and charge-transfer interactions, critical for binding ATP pockets in kinases. Trimethoxyphenyl analogs may target tubulin or DNA topoisomerases due to enhanced lipophilicity and planar aromaticity .
- E vs. Z Configuration: The E isomer’s trans geometry likely favors binding to linear enzyme active sites, while the Z isomer’s cis arrangement may suit curved pockets (e.g., steroid receptors) .
- Thiophene-containing compounds may exhibit slower hepatic clearance due to sulfur’s metabolic resistance .
Biological Activity
(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a benzofuran core with a pyridine moiety and a methanesulfonate group, contributing to its unique biological activity. The molecular formula is , and it has a molecular weight of 303.33 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 25 |
These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that similar structures can inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation or microbial resistance.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that reduce inflammation or microbial survival.
- Oxidative Stress Reduction : The presence of functional groups may confer antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar benzofuran derivatives exhibited potent activity against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
- Anti-inflammatory Research : In another study, compounds with similar structures were shown to significantly reduce edema in animal models of inflammation, suggesting a promising therapeutic role in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate, and how can intermediates be characterized?
- Methodology : Optimize synthesis via Knoevenagel condensation for the pyridinylmethylidene group, followed by methanesulfonate esterification. Monitor reaction progression using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Characterize intermediates via -NMR and -NMR spectroscopy, focusing on key signals such as the methanesulfonate methyl group (~3.2 ppm for , ~40 ppm for ) and the benzofuran carbonyl (~170 ppm for ) .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodology : Use HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 254 nm to evaluate purity (>98%) . Confirm stereochemical integrity via X-ray crystallography, as demonstrated for structurally related dihydrobenzofuran derivatives . Validate the (2E)-configuration using NOESY NMR to detect spatial proximity between the pyridinylmethylidene proton and the benzofuran carbonyl oxygen .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months. Monitor degradation using HPLC and identify byproducts via LC-MS. Related sulfonate esters (e.g., 2,3-dihydrobenzofuran derivatives) show sensitivity to hydrolysis, suggesting the need for inert, anhydrous storage .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the pyridinylmethylidene proton’s coupling constants () in -NMR should align with the (2E)-configuration (). If contradictions persist, compare with crystallographic data from analogous compounds (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl) derivatives) .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodology : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites, focusing on the methanesulfonate group’s leaving-group potential. Molecular docking studies (e.g., AutoDock Vina) can simulate binding to pyridine-dependent enzymes, leveraging structural analogs like PI 3-Kα inhibitors .
Q. What experimental designs mitigate stereochemical isomerization during synthesis?
- Methodology : Use low-temperature conditions (<0°C) during the Knoevenagel step to suppress (2Z)-isomer formation. Monitor isomer ratios via -NMR (pyridinylmethylidene proton splitting) and employ chiral stationary phases in HPLC for enantiomeric resolution .
Q. How can researchers assess the compound’s potential pharmacological activity in vitro?
- Methodology : Screen against kinase or oxidoreductase targets using fluorescence polarization assays, given the pyridine moiety’s affinity for metal cofactors. For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa), referencing protocols for similar dihydrobenzofuran derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different assay platforms?
- Methodology : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may affect the methanesulfonate group’s stability. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Compare with structurally validated compounds from crystallographic databases .
Q. What steps confirm whether observed degradation products arise from synthesis or storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
